molecular formula C20H17Cl3N2O3 B3035404 [[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate CAS No. 320420-74-4

[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate

Cat. No.: B3035404
CAS No.: 320420-74-4
M. Wt: 439.7 g/mol
InChI Key: SSBRTYXCNLMYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate is a complex organic compound supplied for research and development purposes. This chemical features an indole core structure substituted with chloro and dichlorobenzyl groups, a configuration of significant interest in medicinal chemistry. Compounds with this structural motif are frequently investigated as key intermediates in the synthesis of potential pharmaceutical agents . The primary research application of this compound lies in its use as a critical building block in drug discovery programs. Its molecular architecture allows for further chemical modifications, making it a valuable scaffold for generating novel compounds for biological screening . The structural similarities it shares with other reported indole derivatives suggest potential for exploration in developing therapies targeting specific enzyme pathways, although its specific mechanism of action would be dependent on the final synthesized drug candidate . Researchers utilize this compound in the design and optimization of new chemical entities, where its properties can be modified to enhance pharmacological efficacy, selectivity, and safety profiles. This product is provided with guaranteed purity and is intended for use in controlled laboratory environments. It is strictly labeled For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures.

Properties

IUPAC Name

[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3N2O3/c1-2-3-4-18(26)28-24-19-14-10-13(21)6-8-17(14)25(20(19)27)11-12-5-7-15(22)16(23)9-12/h5-10H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBRTYXCNLMYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and more efficient reaction conditions.

Chemical Reactions Analysis

[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxoindole structure to a more reduced form, such as an alcohol.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound [(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate, an indole derivative, has a molecular weight of approximately 397.6 g/mol. It features an indole ring with substituents such as a chloro group and a dichlorophenyl moiety. This compound may possess significant tyrosine kinase inhibitory activity, which can lead to therapeutic effects in cancer treatment.

Potential Applications

  • Tyrosine Kinase Inhibition: Specific studies on the biological activity of [(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate suggest it may possess significant tyrosine kinase inhibitory activity.
  • Anti-cancer properties: Indole derivatives are known for diverse biological activities, including anticancer properties.
  • Medicinal chemistry: Medicinal plants have been used to treat various diseases for about 60,000 years . Many current pharmaceutical, agricultural, and cosmetic products have been derived from plants, with leads from indigenous knowledge, and many medicinal plants have provided precursors for synthesizing novel compounds with medicinal properties .

Table of Related Compounds and Activities

Compound NameStructural FeaturesBiological Activity
5-ChloroindoleChloro group on indoleModerate anti-cancer activity
3-(4-Dichlorophenyl)indoleDichlorophenyl substituentPotentially similar kinase inhibition
Indole-based kinase inhibitorsVarious modificationsTargeted inhibition of tyrosine kinases

Mechanism of Action

The mechanism of action of [[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among analogs lie in:

  • Dichlorophenyl substitution patterns : Positional isomers (3,4-, 2,5-, or 2,6-dichloro) influence steric and electronic properties.
  • Ester group modifications: Chain length (e.g., acetate, pentanoate) and branching (e.g., 3-methylbutanoate) alter lipophilicity and metabolic stability.
Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Dichlorophenyl Substituents Ester Group Molecular Formula Key Properties/Applications
Target Compound (CAS not specified) 3,4-dichloro Pentanoate C₁₉H₁₅Cl₃N₂O₃* Hypothesized proteasome inhibition (extrapolated)
LDN-57444 (CAS 320420-74-4) 2,5-dichloro Acetate C₁₈H₁₂Cl₃N₂O₃ Proteasome inhibitor; retinal degeneration studies
AKOS005082185 (CAS 320420-74-4) 2,6-dichloro 3-Methylbutanoate C₂₀H₁₇Cl₃N₂O₃ Discontinued; structural analog for biochemical assays
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane (CAS 150780-71-5) 3,4-dichloro Ketone (non-ester) C₁₁H₉Cl₃O Discontinued; unrelated activity (ketone derivative)

*Inferred from and structural analysis.

Biological Activity

[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C20H17Cl3N2O3C_{20}H_{17}Cl_3N_2O_3 and a molecular weight of approximately 432.085 g/mol. The presence of chlorine and dichlorophenyl groups contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC20H17Cl3N2O3
Molecular Weight432.085 g/mol
Density1.57 g/cm³
Boiling Point562.7ºC at 760 mmHg
Flash Point294.1ºC

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. It is believed to inhibit certain enzymes involved in disease pathways, particularly those related to cancer progression. The inhibition of tyrosine kinases has been highlighted as a significant mechanism due to their role in cell signaling pathways that regulate cell growth and differentiation.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

  • Anticancer Activity : Research has shown that indole derivatives can exhibit significant anticancer properties. For instance, this compound has been studied for its ability to induce apoptosis in cancer cell lines by modulating various signaling pathways.
  • Tyrosine Kinase Inhibition : A study indicated that this compound possesses tyrosine kinase inhibitory activity, which may lead to therapeutic effects in cancer treatment by disrupting the signaling pathways that promote tumor growth .
  • Anti-inflammatory Effects : Other investigations have suggested potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
  • In Vivo Studies : Animal models have shown promising results where administration of this compound led to decreased tumor size and improved survival rates compared to control groups .

Comparison with Similar Compounds

Comparative studies with other indole derivatives have revealed that this compound exhibits enhanced potency and selectivity against specific biological targets.

Compound NameStructural FeaturesBiological Activity
Indole-3-acetic acidPlant hormoneGrowth regulation
Indole-3-carbinolFound in cruciferous vegetablesAnticancer properties
5-FluoroindoleUsed in pharmaceuticalsAnticancer activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted indole derivatives with a pentanoate precursor. Key steps include:

  • Step 1 : Chlorination of the indole scaffold using POCl₃ or N-chlorosuccinimide under reflux conditions .
  • Step 2 : Formation of the Schiff base via reaction with an amino-pentanoate ester in anhydrous DMF, catalyzed by acetic acid .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and crystallization from ethanol .
    • Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and Schiff base formation .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation .

Q. How can researchers determine the solubility profile of this compound?

  • Methodological Answer : Use a shake-flask method:

  • Dissolve the compound in saturated solutions of water, DMSO, ethanol, and dichloromethane.
  • Quantify solubility via UV-Vis spectroscopy at λ_max (e.g., 280 nm) after filtration (0.22 µm membrane) .
    • Note : Solubility in polar solvents is typically low due to hydrophobic aromatic substituents; DMSO is preferred for biological assays .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to evaluate stability under physiological conditions .
  • QSPR Models : Corrogate experimental degradation data (e.g., hydrolysis rates) with electronic descriptors (e.g., partial charges) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Cross-Validation : Repeat synthesis and characterization using alternative techniques (e.g., 2D NMR for ambiguous proton assignments) .
  • Impurity Profiling : Use LC-MS to identify side products (e.g., unreacted intermediates) and adjust reaction stoichiometry .
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes if tautomerism is suspected .

Q. How to assess environmental degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via LC-MS and identify byproducts (e.g., free indole derivatives) .
  • Photolysis : Use UV light (254–365 nm) in a photoreactor; quantify degradation kinetics and radical intermediates via EPR spectroscopy .
  • Soil Microcosm Experiments : Evaluate microbial degradation using OECD 307 guidelines; analyze metabolites via GC-MS .

Q. What methodologies optimize large-scale synthesis yield while minimizing impurities?

  • Methodological Answer :

  • Process Intensification : Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation of intermediates .
  • Design of Experiments (DoE) : Apply factorial designs to optimize solvent ratios, catalyst loading, and reaction time .

Q. How to evaluate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cytochrome P450 enzymes) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (K_d, k_on/k_off) in real-time using immobilized protein .
  • Enzyme Inhibition Assays : Monitor activity loss via fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate
Reactant of Route 2
Reactant of Route 2
[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.